methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with a chlorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the chlorosulfonation of a suitable pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), and bases (triethylamine).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate).
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
- Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
- Chlorosulfonyl isocyanate
- Methyl 5-chlorosulfonyl-2-fluorobenzoate
Comparison: Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research. The presence of the chlorosulfonyl group in these compounds provides a common reactive site, but the variation in the core structure (pyrazole, furan, benzene) leads to differences in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQPLHRRAPOQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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